molecular formula C10H14ClNO B2608105 1-(3-Chloro-4-methoxyphenyl)propan-1-amine CAS No. 1039924-85-0

1-(3-Chloro-4-methoxyphenyl)propan-1-amine

Cat. No.: B2608105
CAS No.: 1039924-85-0
M. Wt: 199.68
InChI Key: PMULIJSEULAHHT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)propan-1-amine (: 1039924-85-0) is a chiral amine compound with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring a chloro-methoxyphenyl ring and a propanamine chain, makes it a potential precursor for the development of novel biologically active molecules. Researchers are exploring its application in the synthesis of more complex structures, such as isoquinoline precursors, which are of significant interest in pharmacological studies for their potential effects on smooth muscle contractility and interaction with neurotransmitter systems . The compound requires specific handling and cold-chain transportation to ensure stability . This product is intended for laboratory research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMULIJSEULAHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antidepressant or antipsychotic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Halogen and Methoxy Substitution Patterns
  • (R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS 1565819-70-6):
    Dual chloro substituents at positions 3 and 4 increase lipophilicity and steric hindrance, which may reduce metabolic clearance but limit aqueous solubility. The hydrochloride salt form improves crystallinity and stability .

  • 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine hydrochloride (CAS 1168139-41-0):
    Combining fluoro and methoxy groups balances electronic effects. The fluorine atom may enhance bioavailability via improved membrane permeability, while the methoxy group retains moderate solubility .

(b) Positional Isomerism
  • 3-(4-Chlorophenyl)propan-1-amine (C₉H₁₂ClN):
    The chloro group at the para position simplifies synthesis (e.g., via nucleophilic substitution) but reduces steric complexity. This compound serves as a precursor for pharmaceuticals and agrochemicals due to its straightforward derivatization .

Backbone Modifications

(a) Chain Length and Branching
  • However, shorter chains may decrease thermal stability .

Research Implications and Gaps

  • Thermophysical Properties : highlights that 1-amine derivatives with longer carbon chains (e.g., butan-1-amine) exhibit lower viscosity deviations (ηΔ) in alcohol solutions, suggesting that 1-(3-chloro-4-methoxyphenyl)propan-1-amine may have intermediate solvation behavior .
  • Crystallography : Tools like SHELXL () are critical for resolving the crystal structures of such amines, particularly when analyzing hydrogen-bonding patterns influenced by chloro and methoxy groups .

Biological Activity

1-(3-Chloro-4-methoxyphenyl)propan-1-amine, an organic compound with the molecular formula C10H14ClN and a molecular weight of approximately 199.68 g/mol, is part of the phenylpropanamine class. This compound has garnered attention due to its potential therapeutic applications and biological activities, particularly in pharmacological research.

Chemical Structure and Properties

The compound features a chloro group at the third position and a methoxy group at the fourth position on the phenyl ring. Its structural characteristics influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves transaminase-mediated synthesis, which allows for the production of various derivatives with high enantiomeric purity. For instance, optimized methods can yield >99%>99\% enantiomeric excess (ee) for the R-enantiomers, demonstrating its potential for asymmetric synthesis applications .

Biological Activity

Research indicates that this compound interacts with various molecular targets, functioning as a ligand that binds to receptors or enzymes. This interaction can modulate their activity, influencing numerous biological pathways depending on concentration and biological context .

This compound may exhibit both agonistic and antagonistic properties depending on the receptor type it interacts with. This duality is significant for exploring its pharmacological potential .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : In a study examining derivatives similar to this compound, moderate antibacterial activity was observed against pathogens such as Neisseria meningitidis and Haemophilus influenzae. The presence of electron-withdrawing groups was crucial for enhancing activity .
  • Chlamydial Inhibition : Another study highlighted the potential of related compounds in inhibiting Chlamydia, suggesting that modifications in structure could lead to selective drug development against this pathogen .
  • Cytotoxicity Profiles : Research involving novel derivatives indicated varying cytotoxic profiles in liver cancer cell lines, with some compounds exhibiting significant activity while maintaining low toxicity in zebrafish models .

Comparative Analysis

The following table summarizes structural differences among compounds related to this compound and their unique properties:

Compound NameStructural DifferencesUnique Properties
1-(4-Methylphenyl)propan-1-amineLacks chloro groupDifferent reactivity due to absence of electronegative atom
1-(3-Chloro-4-methylphenyl)propan-1-amineContains methyl instead of methoxyVariation in solubility and reactivity
1-(3-Chloro-4-fluorophenyl)propan-1-amineFluoro instead of methoxyAltered electronic properties affecting reactivity
(S)-1-(3-Chloro-4-methoxyphenyl)propan-1-amineChiral versionPotential for different biological activity compared to racemic mixture

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3-Chloro-4-methoxyphenyl)propan-1-amine?

Methodological Answer:
A common approach involves reductive amination of the corresponding ketone precursor (e.g., 1-(3-chloro-4-methoxyphenyl)propan-1-one) using reducing agents like sodium cyanoborohydride (NaBH3CN) or lithium aluminum hydride (LiAlH4) in anhydrous solvents such as tetrahydrofuran (THF) . For multi-step routes, intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by TLC are critical. Evidence from analogous amine syntheses highlights the importance of controlling reaction temperature (0–5°C for LiAlH4 reductions) to minimize side reactions .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data to resolve positional disorder in the chloro-methoxy substituents .
  • NMR Spectroscopy : Compare experimental 1^1H/13^13C NMR shifts with density functional theory (DFT)-predicted values. For example, the methoxy group (δ3.8\delta \sim3.8 ppm in 1^1H NMR) and aromatic protons (δ6.87.2\delta \sim6.8–7.2 ppm) should align with calculated spectra .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+) and rule out impurities (e.g., m/z 214.0734 for C10_{10}H13_{13}ClNO) .

Advanced: How can researchers optimize synthetic yield when steric hindrance from the 3-chloro-4-methoxy group impedes amination?

Methodological Answer:

  • Catalytic Strategies : Employ palladium-catalyzed C–N coupling under Buchwald-Hartwig conditions (e.g., Pd(OAc)2_2, XPhos ligand) to bypass steric challenges .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating (e.g., 100°C, 30 min) .

Advanced: How to resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

  • Variable-Temperature NMR : Probe dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and −40°C .
  • DFT Refinement : Use software like Gaussian or ACD/Labs Percepta to simulate solvent and conformational effects. Adjust torsional angles in the propan-1-amine chain to match observed splitting patterns .
  • Cross-Validation : Compare with XRD-derived bond lengths and angles to identify electronic perturbations from the chloro-methoxy substituents .

Basic: What safety protocols are essential for handling this amine derivative?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochloride salts) with sodium bicarbonate before aqueous disposal .
  • Storage : Store under nitrogen at 2–8°C to prevent oxidation. Avoid incompatible reagents (e.g., strong acids/oxidizers) .

Advanced: How to design crystallization experiments to study hydrogen-bonding networks in this compound?

Methodological Answer:

  • Solvent Screening : Test slow evaporation in ethanol/water (1:1) or dichloromethane/hexane gradients to grow single crystals .
  • Graph Set Analysis : Use Mercury Software to classify hydrogen bonds (e.g., D^2$$_2(8) motifs) and correlate with supramolecular stability .
  • Thermal Analysis : Perform DSC/TGA to assess crystal packing stability up to decomposition temperatures (~200°C) .

Advanced: What strategies mitigate batch-to-batch variability in chiral purity during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Daicel Chiralpak columns (e.g., AD-H) with hexane/isopropanol (90:10) to isolate enantiomers. Monitor optical rotation ([α]D25_D^{25}) .
  • Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution during propan-1-amine formation .
  • Quality Control : Implement in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring of enantiomeric excess (ee) .

Basic: How does the electronic nature of the 3-chloro-4-methoxy substituent influence reactivity?

Methodological Answer:

  • Directing Effects : The chloro group acts as a weak meta-director, while the methoxy group is a strong para-director. Competitive effects may lead to mixed regioselectivity in electrophilic substitution .
  • Electronic Withdrawal : The chloro group decreases electron density at the phenyl ring, slowing nucleophilic aromatic substitution. Use kinetic studies (e.g., Hammett plots) to quantify substituent effects .

Advanced: How to address discrepancies in HPLC retention times across research groups?

Methodological Answer:

  • Column Calibration : Use Pharmacopeial Reference Standards (e.g., 4-Methoxy-1,3-phenylenediamine) to validate retention times under identical conditions (C18 column, 0.1% TFA in H2_2O/MeCN) .
  • Mobile Phase pH : Adjust pH to 3.0 (with formic acid) to minimize amine protonation variability .

Advanced: What computational tools predict biological activity based on structural features?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with GPCR targets (e.g., serotonin receptors), leveraging the amine’s hydrogen-bonding potential .
  • QSAR Models : Train models on PubChem BioAssay data (e.g., AID 1259351) to correlate logP values (<2.5) with blood-brain barrier permeability .

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